4-Methoxycyclohexanamine hydrochloride
Overview
Description
4-Methoxycyclohexanamine hydrochloride is an organic compound with the molecular formula C7H16ClNO. It is a white crystalline solid that is soluble in water and alcohol. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
Similar compounds such as hexylcaine are known to inhibit sodium channels . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.
Mode of Action
For instance, Hexylcaine, a short-acting local anesthetic, acts by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Pharmacokinetics
Similar compounds like hexylcaine are known to have a short half-life .
Result of Action
If it acts similarly to hexylcaine, it may cause local anesthesia by inhibiting signal conduction in neurons .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a pharmaceutical synthesis intermediate . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of drug synthesis. The nature of these interactions would depend on the specific synthesis pathway and the other compounds involved.
Metabolic Pathways
As a pharmaceutical synthesis intermediate, it is likely involved in the synthesis pathways of various drugs .
Preparation Methods
The synthesis of 4-Methoxycyclohexanamine hydrochloride typically involves the following steps :
Reaction of Cyclohexanone with Methanol: Cyclohexanone is reacted with methanol in the presence of an acid catalyst to form 4-Methoxycyclohexanone.
Reduction of 4-Methoxycyclohexanone: The 4-Methoxycyclohexanone is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 4-Methoxycyclohexanol.
Amination of 4-Methoxycyclohexanol: The 4-Methoxycyclohexanol is then aminated using ammonia or an amine source to form 4-Methoxycyclohexanamine.
Formation of Hydrochloride Salt: Finally, the 4-Methoxycyclohexanamine is reacted with hydrochloric acid to form this compound.
Chemical Reactions Analysis
4-Methoxycyclohexanamine hydrochloride undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form 4-Methoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 4-Methoxycyclohexanol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form cyclohexanone and methanol under acidic or basic conditions.
Scientific Research Applications
4-Methoxycyclohexanamine hydrochloride has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of drugs for the treatment of neurological disorders and other medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxycyclohexanamine hydrochloride can be compared with other similar compounds such as :
4-Methoxycyclohexanol: Similar in structure but lacks the amine group.
4-Methoxycyclohexanone: Similar in structure but contains a ketone group instead of an amine.
Cyclohexanamine: Lacks the methoxy group but contains the amine group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-methoxycyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKXMNYICFZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976900 | |
Record name | 4-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-41-7, 5460-27-5 | |
Record name | 61367-41-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5460-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohexanamine,4-methoxy-,hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-methoxycyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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